molecular formula C9H8N2O B3052168 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 39080-57-4

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3052168
CAS No.: 39080-57-4
M. Wt: 160.17 g/mol
InChI Key: CVQGFKKCKVAEIK-UHFFFAOYSA-N
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Description

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Scientific Research Applications

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits various biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Future Directions

The future directions for the study and application of “3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” could involve further exploration of its synthesis, chemical reactions, and potential applications . More research is needed to fully understand its properties and potential uses.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are largely defined by its interactions with various biomolecules. Preliminary experimental investigations suggest a radical mechanistic pathway for these transformations

Cellular Effects

The cellular effects of this compound are diverse and complex. This compound exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition . These activities suggest that this compound may influence cell function through various mechanisms, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can undergo metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives . This reaction suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound can be synthesized in high yields (up to 95%) under mild reaction conditions . This suggests that the compound may have good stability and limited degradation over time.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group at the 3-position.

    3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains an additional methyl group at the 6-position.

    3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains an ethyl group instead of a methyl group at the 3-position.

Uniqueness

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can enhance its interaction with certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-6-10-8-4-2-3-5-11(8)9(7)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQGFKKCKVAEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336098
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39080-57-4
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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